Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-
Description
The compound Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- (hereafter referred to as Compound X) is a sulfur-containing heterocyclic derivative featuring a 1,2,4-triazino[5,6-b]indole core. This scaffold is substituted with methyl groups at positions 5 and 8, a thioether linkage at position 3, and an N,N-diethyl acetamide moiety. Compound X’s molecular formula is C₁₉H₂₃N₅OS (molecular weight: 369.48 g/mol), distinguishing it from analogs via its diethyl substitution on the acetamide group .
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C17H21N5OS/c1-5-22(6-2)14(23)10-24-17-18-16-15(19-20-17)12-9-11(3)7-8-13(12)21(16)4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
JOCQVWPISHSLBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The indole ring can be synthesized through Fischer indole synthesis, while the triazine ring can be prepared via cyclization reactions involving appropriate precursors. The final step involves the thiolation of the triazinoindole intermediate, followed by acetamidation and diethylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- exhibit significant anticancer properties. For instance:
- A study highlighted the synthesis of novel thiazole derivatives that demonstrated strong anticancer activity against various cell lines. The structure activity relationship suggested that specific functional groups are crucial for enhancing cytotoxicity against cancer cells .
- Another investigation focused on indole-linked thiazoles which exhibited promising anticancer potential when tested against several human cancer cell lines. The results indicated that modifications in the chemical structure could lead to improved efficacy .
Heme Oxygenase Inhibition
Acetamide derivatives have been explored for their ability to inhibit heme oxygenase-1 (HO-1), an enzyme associated with cancer progression and inflammation. In particular:
- A study identified novel acetamide-based compounds that showed significant inhibition of HO-1 activity in U87MG glioblastoma cells. This suggests a potential application in cancer therapy by targeting the HO-1 pathway .
Structure Activity Relationship (SAR)
The biological activity of Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-, like many other bioactive compounds, is influenced by its molecular structure. Key findings include:
- The presence of specific substituents and structural motifs can enhance the selectivity and potency of the compound against targeted cancer cell lines.
- Variations in the triazine and indole moieties have been shown to play a critical role in modulating biological activity and pharmacokinetic properties.
Case Studies
Mechanism of Action
The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Variations in Triazinoindole-Based Acetamides
Key Observations :
- Acetamide Modifications : The N,N-diethyl group in Compound X increases lipophilicity (logP ~3.2) compared to aryl-substituted analogs (e.g., 4-fluorophenyl, logP ~2.8), which may improve membrane permeability .
- Halogen Effects : Bromine substituents (e.g., , Compound 27) enhance halogen bonding with biological targets but increase molecular weight and reduce solubility .
Physicochemical and Pharmacokinetic Profiles
Table 2: Property Comparison
Critical Notes:
- Compound X’s diethyl group balances lipophilicity and solubility, making it more drug-like than highly polar (e.g., nitro-substituted) or excessively hydrophobic (e.g., benzothiazolyl) analogs .
- The 5,8-dimethyl configuration may mitigate oxidative metabolism compared to allyl- or propenyl-substituted derivatives .
Biological Activity
Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-N,N-diethyl-, known by its CAS number 603946-39-0, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological properties, particularly in oncology and antimicrobial applications.
- Molecular Formula : C13H13N5OS
- Molecular Weight : 287.34 g/mol
- Boiling Point : 514.1 ± 60.0 °C (predicted)
- Density : 1.52 ± 0.1 g/cm³ (predicted)
- pKa : 14.80 ± 0.40 (predicted) .
Biological Activity Overview
Research into the biological activity of Acetamide derivatives indicates a variety of potential therapeutic effects:
Antitumor Activity
Recent studies have highlighted the cytotoxic effects of compounds similar to Acetamide against various cancer cell lines. For instance:
- IC50 Values : Certain derivatives have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines, indicating significant antitumor potential .
The mechanism of action appears to involve:
- Protein Interaction : Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins, which is crucial for their cytotoxicity .
Structure-Activity Relationship (SAR)
The presence of specific functional groups and structural motifs significantly influences biological activity:
- Thiazole and Indole Moieties : The combination of thiazole and indole structures has been linked to enhanced anticancer properties .
Case Studies
A comprehensive examination of Acetamide's derivatives has been conducted, focusing on their synthesis and biological evaluation:
| Compound | Target Cell Line | IC50 Value (µg/mL) | Notable Findings |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | <10 | High apoptosis rate observed |
| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 | Significant selectivity against cancer cells |
| Compound C | Melanoma WM793 | >1000 | Lower activity compared to standard treatments |
These findings underscore the need for further exploration into the structure modifications that could enhance efficacy.
Synthesis and Characterization
The synthesis of Acetamide derivatives typically involves:
Q & A
Basic: What are the common synthetic routes for synthesizing this compound?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting a triazinoindole-thiol intermediate (e.g., 5-methyl-5H-triazino[5,6-b]indole-3-thiol) with a halogenated acetamide derivative (e.g., chloroacetamide) in the presence of a base like triethylamine. For example, in , the thiol group reacts with bromo- or chloroacetic acid derivatives under reflux conditions, followed by coupling with aniline derivatives via amide bond formation using carbodiimide coupling agents. Purification is achieved via column chromatography (petroleum ether/EtOAc) and recrystallization .
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer:
Post-synthesis characterization involves:
- Spectroscopic Analysis :
- Mass Spectrometry : LCMS confirms molecular weight (e.g., [M+H]+ ions) and purity (>95%) via retention time alignment .
- Elemental Analysis : Theoretical vs. experimental C/H/N/S ratios validate stoichiometry .
Advanced: How can researchers optimize synthesis yield for this compound?
Methodological Answer:
Yield optimization requires:
- Reagent Stoichiometry : Maintain a 1:1 molar ratio of thiol to halogenated acetamide to minimize side reactions .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like Cu(OAc)₂ (10 mol%) improve coupling efficiency in click chemistry analogs ().
- Temperature Control : Reflux in THF or DCM at 60–80°C for 6–8 hours ensures complete conversion (monitored via TLC) .
- Purification : Gradient elution in column chromatography (e.g., hexane → EtOAc) removes unreacted starting materials .
Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
SAR studies involve:
- Bioactivity Assays : Test derivatives with varied substituents (e.g., 8-bromo or 4-fluorophenyl groups in ) against target proteins (e.g., PqsR in Pseudomonas aeruginosa biofilms).
- Computational Modeling : Use docking software (e.g., AutoDock) to correlate substituent positions (e.g., methyl groups at 5,8-positions) with binding affinity to receptor sites .
- Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to quantify substituent effects on stability .
Advanced: How can contradictions in spectroscopic data between batches be resolved?
Methodological Answer:
Address discrepancies via:
- Multi-Technique Validation : Cross-check NMR/IR data with high-resolution mass spectrometry (HRMS) to rule out impurities .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton environments (e.g., overlapping aromatic peaks) .
- Batch Comparison : Analyze multiple batches statistically (ANOVA) to identify systematic errors (e.g., solvent traces in ’s experimental design).
Advanced: What experimental designs are suitable for assessing biological activity?
Methodological Answer:
- In Vitro Assays : Use MIC (minimum inhibitory concentration) tests for antimicrobial activity ( ) or enzyme inhibition assays (e.g., IC₅₀ for PqsR).
- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO) to normalize results .
- Dose-Response Curves : Test 5–7 concentrations (10 nM–100 μM) in triplicate to establish EC₅₀ values .
- Biofilm Models : Use 96-well plate assays with crystal violet staining to quantify biofilm inhibition ( ).
Advanced: How to assess the environmental fate of this compound in ecological studies?
Methodological Answer:
- Degradation Studies :
- Bioaccumulation Tests : Measure logP values (e.g., 3.5–4.0 for similar acetamides in ) to predict lipid solubility.
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) .
Advanced: How to address batch-to-batch variability in physicochemical properties?
Methodological Answer:
- Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., stirring rate, cooling time) affecting purity .
- Stability Studies : Store batches under accelerated conditions (40°C/75% RH) and track degradation via stability-indicating HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
